molecular formula C19H22ClN3O4S2 B2572917 N1-(4-chlorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896278-44-7

N1-(4-chlorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Katalognummer: B2572917
CAS-Nummer: 896278-44-7
Molekulargewicht: 455.97
InChI-Schlüssel: RNMZPTBPOWMRHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(4-chlorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorophenethyl group at the N1 position and a pyrrolidin-2-ylmethyl moiety substituted with a thiophen-2-ylsulfonyl group at the N2 position.

Eigenschaften

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S2/c20-15-7-5-14(6-8-15)9-10-21-18(24)19(25)22-13-16-3-1-11-23(16)29(26,27)17-4-2-12-28-17/h2,4-8,12,16H,1,3,9-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMZPTBPOWMRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(4-chlorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features several functional groups, including an oxalamide moiety, a chlorophenethyl group, and a thiophene sulfonyl group. Its molecular formula is C20H22ClN3O5S2C_{20}H_{22}ClN_{3}O_{5}S_{2}, with a molecular weight of approximately 467.0 g/mol. The structural representation can be illustrated as follows:

N1 4 chlorophenethyl N2 1 thiophen 2 ylsulfonyl pyrrolidin 2 yl methyl oxalamide\text{N1 4 chlorophenethyl N2 1 thiophen 2 ylsulfonyl pyrrolidin 2 yl methyl oxalamide}

Synthesis

The synthesis of N1-(4-chlorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions, including:

  • Formation of the Oxalamide Linkage : This is achieved by reacting appropriate amines with oxalic acid derivatives.
  • Introduction of the Thiophene Group : The thiophene sulfonyl moiety is introduced through sulfonation reactions involving thiophene derivatives.
  • Chlorination : The chlorophenethyl group is added via electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes such as cancer and inflammation.

Anticancer Activity

Recent research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as an anticancer agent .

Inhibition Studies

In vitro studies have shown that N1-(4-chlorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide inhibits key signaling pathways associated with tumor growth. It was found to significantly reduce the proliferation of colorectal cancer cells (SW480 and HCT116) with IC50 values reported at 0.12 μM .

Study 1: Colorectal Cancer

A study focused on the compound's effect on colorectal cancer cells revealed that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. The expression levels of Ki67, a proliferation marker, were notably reduced in treated cells .

Study 2: Enzyme Inhibition

Another investigation assessed the compound's ability to inhibit β-catenin-mediated transcription in cancer cells. The results indicated that it effectively blocked Wnt signaling pathways, which are crucial for tumorigenesis in several cancers .

Data Summary Table

PropertyValue
Molecular FormulaC20H22ClN3O5S2
Molecular Weight467.0 g/mol
IC50 (Colorectal Cancer)0.12 μM
Mechanismβ-catenin inhibition
Apoptotic InductionYes

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Functional Group Analysis

Target Compound
  • N1 Substituent : 4-Chlorophenethyl group (hydrophobic, aromatic).
  • N2 Substituent : Thiophen-2-ylsulfonyl-pyrrolidinylmethyl (sulfonyl group enhances polarity; thiophene introduces π-electron interactions).
Analogous Compounds

N1-(4-Chlorophenethyl)-N2-(4-chlorophenyl)oxalamide (Compound 72, )

  • N1 : 4-Chlorophenethyl.
  • N2 : 4-Chlorophenyl (simpler aromatic group).
  • Activity : Inhibitor of stearoyl-CoA desaturase (SCD).
  • Key Data : Yield 72%, ESI-MS m/z 336.9 [M+H]+, NMR-confirmed structure .

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, ) N1: 2,4-Dimethoxybenzyl (electron-rich aromatic). N2: Pyridin-2-ylethyl (heteroaromatic). Activity: Umami flavor agonist (FEMA 4233).

BNM-III-170 () Core Structure: Oxalamide with guanidinomethyl and indenyl groups. Activity: CD4-mimetic compound enhancing vaccine efficacy against HIV. Key Data: Synthesized as bis-trifluoroacetate salt; structural data aligns with prior work .

Compounds 13–15 ()

  • Common Features : Thiazolyl-pyrrolidinylmethyl or acetylpiperidinyl groups.
  • Activity : HIV entry inhibitors targeting CD4-binding sites.
  • Key Data : Yields 36–53%; LC-MS and NMR-confirmed stereochemistry .

Metabolic and Toxicological Profiles

Data Table: Key Comparative Metrics

Compound Name Structural Highlights Biological Activity Key Data References
Target Compound 4-Cl-phenethyl, thiophene-sulfonyl-pyrrolidine Hypothesized antiviral/SCD inhibition Requires further characterization
Compound 72 4-Cl-phenethyl, 4-Cl-phenyl SCD inhibitor Yield 72%, ESI-MS 336.9 [M+H]+
S336 2,4-Dimethoxybenzyl, pyridin-2-ylethyl Umami agonist NOEL 100 mg/kg, FEMA 4233
BNM-III-170 Guanidinomethyl-indenyl HIV vaccine enhancer Bis-trifluoroacetate salt
Compounds 13–15 () Thiazolyl-pyrrolidinylmethyl HIV entry inhibitors Yields 36–53%, stereoisomeric mixtures

Q & A

Q. What are the critical steps in synthesizing N1-(4-chlorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the pyrrolidine-thiophene sulfonyl intermediate is prepared via sulfonylation of pyrrolidine with thiophene-2-sulfonyl chloride. Next, the oxalamide core is formed by reacting 4-chlorophenethylamine with oxalyl chloride, followed by coupling with the sulfonylated pyrrolidine derivative. Key steps include:
  • Sulfonylation : Reaction conditions (e.g., dry DCM, 0–5°C) to minimize side reactions .
  • Oxalamide Formation : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Chromatography (e.g., silica gel or HPLC) to achieve >95% purity .

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement .
  • Chiral HPLC : Compare retention times with enantiopure standards .
  • NMR Analysis : NOESY/ROESY to detect spatial proximity of protons in the pyrrolidine ring .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer :
  • LC-MS : Confirm molecular weight (e.g., APCI+ mode, [M+H]+ at m/z 507.2) .
  • 1H/13C NMR : Assign peaks for sulfonyl (δ ~3.5–3.8 ppm) and oxalamide (δ ~8.3–10.7 ppm) groups .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enzyme inhibition?

  • Methodological Answer :
  • Modular Substitutions : Replace the 4-chlorophenethyl group with fluorophenyl or methoxybenzyl to assess steric/electronic effects on binding .
  • Biological Assays : Test analogs against target enzymes (e.g., HIV-1 protease or soluble epoxide hydrolase) using fluorescence polarization or SPR .
  • Computational Docking : Use AutoDock Vina to predict interactions with active sites, prioritizing substituents with lower ΔG values .

Q. How to resolve contradictions in reported IC50 values across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., colorimetric substrate cleavage) and cell-based (e.g., viral replication inhibition) assays .
  • Buffer Optimization : Test under standardized pH (7.4) and ionic strength to minimize variability .
  • Crystallographic Validation : Co-crystallize the compound with its target to confirm binding mode and affinity .

Q. What strategies mitigate stereochemical instability during scale-up synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Boc) to stabilize the pyrrolidine ring during reactions .
  • Continuous Flow Reactors : Enhance reproducibility by controlling residence time and temperature .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect racemization in real-time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.